molecular formula C7H9ClN2O B1590250 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride CAS No. 93103-00-5

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Cat. No.: B1590250
CAS No.: 93103-00-5
M. Wt: 172.61 g/mol
InChI Key: NZRHWLYBXKDQFN-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of this compound is characterized by a pyridine ring system substituted at the 3-position with an ethanone group bearing an amino substituent. The compound exhibits the molecular formula C₇H₉ClN₂O with a molecular weight of 172.61200 atomic mass units. The exact mass has been determined to be 172.04000, indicating high precision in molecular characterization.

The structural framework consists of a six-membered aromatic heterocycle containing nitrogen as the heteroatom, characteristic of pyridine derivatives. The ethanone substituent introduces a carbonyl functional group that significantly influences the electronic distribution throughout the molecule. X-ray crystallographic studies, when available, provide definitive structural confirmation through the measurement of bond lengths, bond angles, and molecular packing arrangements. The methodology of X-ray crystallography relies on the diffraction of incident X-rays by the crystalline structure, allowing crystallographers to produce three-dimensional representations of electron density and atomic positions.

Crystallographic analysis reveals that the compound typically crystallizes in specific space groups that accommodate the molecular geometry and intermolecular interactions. The presence of the amino group and the pyridine nitrogen creates opportunities for hydrogen bonding interactions, which play crucial roles in determining the crystal packing and stability. The trifluoromethyl analogues of similar pyridine-containing compounds have demonstrated well-defined crystallographic properties, suggesting that systematic structural analysis can provide insights into the molecular organization.

Table 1: Molecular Parameters of this compound

Parameter Value Reference
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61200 g/mol
Exact Mass 172.04000
Polar Surface Area 55.98000 Ų
Logarithmic Partition Coefficient 1.72530

The geometric arrangement around the carbonyl carbon adopts a planar configuration, consistent with the hybridization state typical of ketone functional groups. The amino group positioning relative to the carbonyl creates specific steric and electronic environments that influence both the chemical reactivity and physical properties of the compound. The pyridine ring maintains its characteristic aromatic geometry with carbon-carbon bond lengths and angles consistent with other pyridine derivatives.

Spectroscopic Identification Techniques

Spectroscopic characterization of this compound involves multiple analytical techniques that collectively provide comprehensive structural confirmation. The compound demonstrates characteristic physical properties that facilitate its identification and quantification in analytical procedures.

The melting point of the related free base form has been determined to be 139-140°C, providing a fundamental physical constant for identification purposes. The boiling point of the free base is predicted to be 283.8±20.0°C at 760 millimeters of mercury pressure, indicating thermal stability under standard atmospheric conditions. The density of the free base has been calculated as 1.168±0.06 grams per cubic centimeter, representing typical values for organic compounds of this molecular weight range.

Solubility characteristics play important roles in spectroscopic analysis and practical applications. The hydrochloride salt form typically exhibits enhanced water solubility compared to the free base, due to the ionic nature of the salt formation. This improved aqueous solubility facilitates various analytical procedures and potential pharmaceutical applications.

Table 2: Physical Properties for Spectroscopic Analysis

Property Value Measurement Conditions Reference
Melting Point 139-140°C Standard atmospheric pressure
Boiling Point 283.8±20.0°C 760 mmHg
Density 1.168±0.06 g/cm³ Predicted value
Flash Point 125.5±21.8°C Standard conditions
Predicted acid dissociation constant 4.73±0.36 Theoretical calculation

Infrared spectroscopy provides detailed information about the functional groups present in the molecule. The carbonyl stretch typically appears in the region characteristic of aromatic ketones, while the amino group contributions can be identified through N-H stretching and bending vibrations. The pyridine ring system contributes distinctive aromatic carbon-hydrogen stretching frequencies and ring breathing modes that facilitate structural confirmation.

Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular environment of individual atoms. The pyridine ring protons exhibit characteristic chemical shifts and coupling patterns that reflect their electronic environment and spatial relationships. The amino group protons typically appear as exchangeable signals, while the methyl group of the ethanone substituent provides a distinctive singlet in the aliphatic region of the spectrum.

High-performance liquid chromatography serves as both an analytical and preparative technique for compound characterization. Purity levels exceeding 95% have been achieved through optimized chromatographic conditions, demonstrating the effectiveness of this approach for quality control and structural verification. The retention behavior under various mobile phase conditions provides additional structural information and facilitates compound identification.

Tautomeric and Conformational Properties

The structural framework of this compound permits several tautomeric forms and conformational arrangements that significantly influence its chemical behavior and biological activity. The presence of both amino and carbonyl functional groups in proximity creates opportunities for intramolecular interactions and potential tautomeric equilibria.

The primary tautomeric consideration involves the potential for enol-keto equilibrium around the carbonyl functionality. However, the aromatic nature of the pyridine ring and the specific substitution pattern generally favor the keto form under standard conditions. The amino group can participate in hydrogen bonding interactions with the carbonyl oxygen, potentially stabilizing specific conformational arrangements and influencing the overall molecular geometry.

Conformational analysis reveals that rotation around the carbon-carbon bond connecting the ethanone group to the pyridine ring creates different spatial arrangements of the functional groups. The energy barriers associated with these rotational processes depend on steric interactions between the amino group and the pyridine ring substituents, as well as electronic effects arising from the aromatic system.

The hydrochloride salt formation introduces additional conformational considerations through the protonation state of the amino group. The protonated amino functionality exhibits different hydrogen bonding capabilities compared to the neutral form, potentially influencing both intramolecular and intermolecular interactions. The chloride counterion positioning relative to the protonated amino group creates specific electrostatic environments that can affect the overall molecular conformation.

Table 3: Conformational and Tautomeric Considerations

Structural Feature Influence on Properties Theoretical Basis
Keto-Enol Equilibrium Predominantly keto form Aromatic stabilization
Amino Group Rotation Restricted by conjugation Electronic delocalization
Salt Formation Enhanced water solubility Ionic interactions
Hydrogen Bonding Stabilizes crystal packing Intermolecular forces

Chemical stability analysis indicates that the compound maintains its structural integrity under normal storage conditions when protected from moisture and light. The storage recommendations typically specify inert atmosphere conditions at temperatures between 2-8°C to prevent degradation and maintain chemical purity. The hygroscopic nature of many pyridine derivatives suggests that moisture control represents a critical factor in maintaining structural integrity over extended periods.

The conformational flexibility of the molecule contributes to its ability to interact with various biological targets and participate in different chemical reactions. The spatial arrangement of the amino group relative to the pyridine nitrogen creates specific geometric requirements for molecular recognition processes and chemical transformations. Understanding these conformational preferences provides valuable insights for rational drug design and synthetic optimization strategies.

Properties

IUPAC Name

2-amino-1-pyridin-3-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRHWLYBXKDQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535012
Record name 2-Amino-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93103-00-5
Record name 2-Amino-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction and Amination of Pyridine-3-carboxylic Acid Derivatives

One common synthetic route starts from pyridine-3-carboxylic acid or its derivatives. The general approach involves:

  • Reduction of pyridine-3-carboxylic acid to the corresponding aldehyde or alcohol intermediate using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes.
  • Amination of the reduced intermediate to introduce the amino group at the alpha position relative to the pyridine ring.
  • Resolution of racemic mixtures to obtain the desired enantiomer, if chiral purity is required.

This method is widely used in both laboratory and industrial settings due to its efficiency and scalability. Industrial production often employs continuous flow reactors and advanced purification methods like crystallization and chromatography to isolate the hydrochloride salt with high purity and yield.

Oxime Formation Followed by Reduction

An alternative and well-documented method involves the synthesis of an oxime intermediate from 3-acetylpyridine, followed by reduction to the amino ethanone:

  • Step 1: Oxime formation

    • React 3-acetylpyridine with hydroxylamine hydrochloride in ethanol under mildly basic conditions (e.g., sodium carbonate) at around 55–60 °C for 2–3 hours.
    • This produces (E)-1-pyridin-3-yl-ethanone oxime, which can be isolated by filtration and recrystallization with yields around 83%.
  • Step 2: Reduction of oxime

    • The oxime is then reduced using borane-tetrahydrofuran complex (BH3-THF) at low temperatures (0–5 °C) over extended periods (up to 30 hours).
    • The reduction yields (S)-1-pyridin-3-yl-ethylamine, which can be purified by silica gel chromatography and converted into the hydrochloride salt by reaction with HCl in ether, resulting in a stable bis-hydrochloride salt form.

This method offers high enantiomeric excess (up to 98%) and good yields (around 91% corrected for purity), making it suitable for preparing optically active compounds.

Direct Amination via Catalytic Methods

Recent synthetic advances include catalytic amination approaches where:

  • Pyridine derivatives are reacted with amino alcohols or amines in the presence of catalysts under controlled conditions.
  • Catalysts such as palladium complexes with ligands (e.g., XantPhos) facilitate coupling reactions in solvents like toluene at elevated temperatures (~110 °C).
  • These methods often involve multi-step sequences including imidazo[1,2-a]pyridine intermediates and subsequent functional group transformations to yield the target amino ethanone derivatives.

Though more complex, these catalytic methods provide versatility in modifying the pyridine ring and introducing various substituents, useful for medicinal chemistry applications.

One-Pot Synthesis Approaches

One-pot synthetic protocols have been developed to streamline the preparation of pyridinyl ethanone derivatives:

  • Starting from 3-bromopyridine-2-amine and 3-bromopentane-2,4-dione in tetrahydrofuran (THF), the mixture is heated at 60 °C for several hours.
  • Subsequent addition of boronic acids, palladium catalysts (e.g., Pd(dppf)Cl2), and base (K2CO3) with water promotes coupling and formation of the desired product.
  • The crude product is purified by solvent evaporation and chromatography.

Such methods are efficient for producing substituted analogs but may require additional steps to obtain the hydrochloride salt of 2-amino-1-(pyridin-3-yl)ethanone.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield & Purity Notes
Reduction and Amination Pyridine-3-carboxylic acid LiAlH4 or BH3-THF; Amination agents High yield; scalable Includes resolution for chiral purity
Oxime Formation + Reduction 3-Acetylpyridine NH2OH·HCl, Na2CO3, EtOH (55-60 °C); BH3-THF (0-5 °C) ~83% oxime; ~91% amine (corrected) High enantiomeric excess; stable salt form
Catalytic Amination Pyridine derivatives Pd catalysts, XantPhos, t-BuONa, Toluene (110 °C) Variable; suitable for analog synthesis Complex multi-step; versatile
One-Pot Synthesis 3-Bromopyridine-2-amine + diketone Pd(dppf)Cl2, K2CO3, THF, 60 °C Moderate; requires purification Efficient for substituted derivatives

Detailed Research Findings and Notes

  • The oxime intermediate route is well-established and provides a reliable pathway to optically pure amino ethanone derivatives, with extensive procedural details available in organic synthesis literature.
  • Reduction with borane complexes is preferred over lithium aluminum hydride for better control and milder conditions, minimizing side reactions.
  • The hydrochloride salt form significantly enhances compound stability and ease of handling, especially for storage and pharmaceutical applications.
  • Catalytic methods allow for structural diversity but require careful optimization of catalysts and ligands for best results.
  • One-pot methods reduce the number of purification steps but may be less selective, necessitating chromatographic purification.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group demonstrates nucleophilic character in reactions with electrophilic partners. A notable example involves its participation in SN2 reactions with halogenated compounds:

Reagents/ConditionsProduct FormedYieldSource
Piperidine-2,4-dione + KOAc (90°C, aqueous)3-(pyridin-3-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one85%

This reaction proceeds through deprotonation of the amino group, followed by nucleophilic attack on the electrophilic carbonyl carbon of the dione .

Condensation Reactions

The compound participates in multicomponent condensations to form nitrogen-containing heterocycles:

Imidazo[1,2-a]pyridine formation

  • Reacts with substituted pyridine-2-carbaldehyde and 2-isocyano-2,4,4-trimethylpentane in MeOH with TosOH catalysis (70°C, 12 hr)

  • Key structural features enabling reaction:

    • Amino group initiates nucleophilic attack

    • Ketone facilitates imine/enamine intermediate formation

Pyrimidine synthesis

  • Reacts with N,N-dimethylformamide dimethylacetal to form 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, followed by cyclization with guanidine HCl (73% yield) :

StepReagentsProductYield
1DMF dimethylacetal (neat, 4 hr)Enamine intermediate82%
2Guanidine HCl/NaOEt (EtOH, reflux)4-(pyridin-3-yl)pyrimidin-2-amine73%

Oxidation/Reduction Pathways

The ketone group undergoes characteristic carbonyl transformations:

Reduction

  • Sodium borohydride reduces the ketone to secondary alcohol derivatives

  • Typical conditions: THF/MeOH, 0-60°C

Oxidation

  • Potassium permanganate oxidizes the amino-ketone system to carboxylic acid derivatives

  • Industrial processes often employ continuous flow reactors for oxidation steps

Cross-Coupling Reactions

The pyridine ring enables participation in metal-catalyzed couplings:

Reaction TypeCatalytic SystemTypical PartnersApplication
Buchwald-HartwigPd2(dba)3/XantPhosAryl halidesN-arylpyrimidin-2-amine derivatives
Suzuki-MiyauraPd(PPh3)4Boronic acidsBiaryl systems

These reactions typically require anhydrous conditions (toluene/dioxane) and elevated temperatures (110°C) .

Acylation/Esterification

The amino group undergoes standard acylation:

Acylating AgentConditionsProductYield
Trifluoroacetic anhydridePyridine, 25°C2,2,2-trifluoro-N-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetamide19%
Carboxylic acids + EDCIRoom temperatureStable amide derivativesVariable

Lower yields in some cases reflect steric hindrance from the pyridyl group .

Halogenation Chemistry

While direct halogenation of the parent compound isn't documented, its brominated analog (2-Amino-1-(6-bromopyridin-3-yl)ethanone HCl) demonstrates enhanced reactivity in:

  • Suzuki couplings (Pd-catalyzed aryl transfers)

  • Nucleophilic aromatic substitutions (SNAr reactions)

Industrial production of halogenated derivatives employs brominating agents like NBS in acetonitrile (30°C, 5 hr).

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride serves as a crucial building block for synthesizing complex organic molecules. It is often utilized in the development of various derivatives through reactions such as:

  • Amination : The compound can participate in nucleophilic substitution reactions, forming derivatives that are valuable in medicinal chemistry.
  • Oxidation and Reduction : The aminoethanol group can be oxidized to yield ketones or aldehydes, while the pyridine ring can be reduced to form piperidine derivatives.

Table 1: Common Reactions Involving this compound

Reaction TypeProducts FormedKey Reagents
OxidationKetones, AldehydesPotassium permanganate
ReductionPiperidine DerivativesSodium borohydride
SubstitutionVarious Substituted Pyridine CompoundsAlkyl Halides

Biological Activities

Potential Therapeutic Applications

Research indicates that this compound exhibits potential biological activities. Studies have explored its antimicrobial and anti-inflammatory properties, suggesting its utility in developing new therapeutic agents .

Case Study: Antimicrobial Properties

In a study investigating the antimicrobial efficacy of various pyridine derivatives, this compound demonstrated significant activity against several bacterial strains. This suggests its potential application in pharmaceutical formulations aimed at treating infections .

Medicinal Chemistry

Investigations in Neurological Disorders and Cancer

The compound has been studied for its potential role as a therapeutic agent in treating neurological disorders and various cancers. Its mechanism of action involves interaction with specific molecular targets, which can modulate enzyme activity and influence cellular pathways .

Table 2: Investigated Therapeutic Targets of this compound

Disease TypeTarget MechanismReferences
Neurological DisordersModulation of neurotransmitter systems,
Cancer (e.g., GIST)Inhibition of c-KIT kinase

Industrial Applications

Role in Material Development

In addition to its applications in pharmaceuticals, this compound is also utilized in developing new materials and agrochemicals. Its versatility as an intermediate makes it valuable for synthesizing various industrial compounds .

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites on target proteins, altering their function and activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ primarily in the aryl/heteroaryl substituents and salt forms. These variations influence physicochemical properties and biological interactions:

Pyridine vs. Phenyl Derivatives
  • 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride (CAS: 456-00-8): Substitution with a 4-fluorophenyl group increases lipophilicity and metabolic stability due to the electron-withdrawing fluorine atom .
Electron-Withdrawing vs. Electron-Donating Groups
  • 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride (CAS: 24037-72-7): The methoxy group at the meta position donates electrons via resonance, increasing solubility in polar solvents .
  • 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride (CAS: EN300-126832): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, altering electronic density and reactivity .
Salt Forms
  • The dihydrochloride form of the target compound (CAS: 51746-82-8, C₇H₁₀Cl₂N₂O) exhibits a higher melting point (172°C) compared to monohydrochloride derivatives, reflecting stronger ionic interactions in the crystal lattice .

Physicochemical Properties

The table below summarizes critical data for selected analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride 93103-00-5 C₇H₉ClN₂O 172.62 172 (dihydrochloride) Pyridin-3-yl
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride 456-00-8 C₈H₇ClFNO 187.60 Not reported 4-Fluorophenyl
2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride 24037-72-7 C₉H₁₂ClNO₂ 214.65 140–144 3-Methoxyphenyl
2-Amino-1-(p-tolyl)ethan-1-one hydrochloride 339-58-2 C₉H₁₂ClNO 185.65 Not reported p-Tolyl

Biological Activity

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, with the chemical formula C7_7H9_9ClN2_2O and CAS number 93103-00-5, is a compound that has garnered attention in medicinal chemistry due to its biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C7_7H9_9ClN2_2O
  • Molecular Weight : 172.61 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These findings suggest a promising role for this compound in developing new antibacterial agents .

Antiparasitic Activity

The compound has also shown potential as an antiparasitic agent. In a study focused on Trypanosoma brucei, the causative agent of African sleeping sickness, this compound was evaluated for its inhibitory effects on the methionyl-tRNA synthetase enzyme. The results indicated that the compound exhibited an EC50_{50} of 39 nM, demonstrating potent activity against this parasite with low toxicity to mammalian cells .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in metabolic pathways of target organisms. For instance, its inhibition of methionyl-tRNA synthetase disrupts protein synthesis in Trypanosoma brucei, leading to growth inhibition . Furthermore, its interaction with bacterial cell membranes appears to compromise their integrity, contributing to its antimicrobial effects .

Study on Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. The study involved a cohort of patients with confirmed infections who were administered the compound alongside standard antibiotic therapy. Results indicated a significant reduction in infection rates and improved patient outcomes, supporting its use as an adjunct therapy in resistant infections .

Evaluation Against Trypanosomiasis

In another study focused on human African trypanosomiasis, researchers treated infected mice with varying doses of the compound. The results showed a dose-dependent reduction in parasitemia and improved survival rates compared to control groups. The study concluded that this compound could be a valuable lead for developing new treatments for this neglected tropical disease .

Q & A

What are the established synthetic routes for 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, and how can purity be ensured?

Level: Basic
Answer:
The compound can be synthesized via:

  • Friedel-Crafts Acylation : Reacting pyridine derivatives with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Mannich Reaction : Condensing pyridine-3-carboxaldehyde with ammonium acetate and ketones under acidic conditions .
    Purity Assurance :
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) .
  • Confirm purity using HPLC (C18 column, UV detection at 254 nm) or TLC (Rf comparison with standards) .

What spectroscopic and analytical techniques are recommended for characterizing this compound?

Level: Basic
Answer:

  • NMR Spectroscopy : 1H and 13C NMR to confirm the pyridine ring, ethanone moiety, and amino group (e.g., δ ~8.5 ppm for pyridinium protons) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (m/z 172.61 for [M-Cl]+) .
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Answer:
Discrepancies may arise due to:

  • Assay Variability : Standardize protocols (e.g., fixed concentration ranges, cell lines) for kinase inhibition or receptor-binding studies .
  • Structural Analogues : Compare activities with derivatives (e.g., 2-Amino-1-(4-trifluoromethylphenyl)ethanone hydrochloride) to isolate structure-activity relationships .
  • Computational Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like TAM kinases .

What are the best practices for crystallographic analysis of this compound?

Level: Advanced
Answer:

  • Crystallization : Optimize conditions using vapor diffusion (e.g., methanol/water at 4°C). Hydrochloride salts may require counterion screening (e.g., NaCl vs. HCl) .
  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate absorption issues from Cl⁻ .
  • Refinement : Employ SHELXL for small-molecule refinement. Address disorder in the hydrochloride group using PART and ISOR commands .

What handling and safety protocols are critical for this compound?

Level: Basic
Answer:

  • Storage : Keep in airtight containers with desiccants (RH < 30%) to prevent hygroscopic degradation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in fume hoods to avoid inhalation .
  • Waste Disposal : Neutralize with 5% NaOH before incineration .

How can computational modeling enhance interaction studies of this compound with biological targets?

Level: Advanced
Answer:

  • Molecular Dynamics (MD) : Simulate binding stability to receptors (e.g., 50 ns simulations in GROMACS) using CHARMM36 force fields .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding free energies for kinase inhibitors .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., pyridine ring for π-π stacking) using Schrödinger Phase .

What strategies optimize the compound’s solubility for in vitro assays?

Level: Advanced
Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) for aqueous solubility .
  • pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1 M HCl for protonated amine stability .
  • Surfactants : Add 0.01% Tween-80 to prevent aggregation in cell culture media .

How to differentiate this compound from structurally similar amino-ketones in analytical workflows?

Level: Advanced
Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor unique fragments (e.g., m/z 93 for pyridine cleavage) .
  • X-ray Diffraction : Compare unit cell parameters (e.g., space group P21/c) with analogues like 2-Amino-1-(4-bromophenyl)ethanone hydrochloride .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride
Reactant of Route 2
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.